molecular formula C13H11NO3 B12522359 3,5-Bis[(prop-2-yn-1-yl)oxy]benzamide CAS No. 667916-34-9

3,5-Bis[(prop-2-yn-1-yl)oxy]benzamide

Cat. No.: B12522359
CAS No.: 667916-34-9
M. Wt: 229.23 g/mol
InChI Key: MLFWKKNNDDCFPU-UHFFFAOYSA-N
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Description

3,5-Bis[(prop-2-yn-1-yl)oxy]benzamide is an organic compound with the molecular formula C13H11NO3 It is characterized by the presence of two prop-2-yn-1-yloxy groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis[(prop-2-yn-1-yl)oxy]benzamide typically involves the reaction of 3,5-dihydroxybenzoic acid with propargyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution to form the desired product. The reaction conditions generally include:

  • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
  • Temperature: 60-80°C
  • Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis[(prop-2-yn-1-yl)oxy]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The prop-2-yn-1-yloxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

3,5-Bis[(prop-2-yn-1-yl)oxy]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of polymers.

Mechanism of Action

The mechanism of action of 3,5-Bis[(prop-2-yn-1-yl)oxy]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis[(prop-2-yn-1-yl)oxy]benzoic acid
  • 3,5-Bis[(prop-2-yn-1-yl)oxy]benzyl alcohol
  • 3,5-Bis[(prop-2-yn-1-yl)oxy]benzaldehyde

Uniqueness

3,5-Bis[(prop-2-yn-1-yl)oxy]benzamide is unique due to its benzamide core and the presence of two prop-2-yn-1-yloxy groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

667916-34-9

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

3,5-bis(prop-2-ynoxy)benzamide

InChI

InChI=1S/C13H11NO3/c1-3-5-16-11-7-10(13(14)15)8-12(9-11)17-6-4-2/h1-2,7-9H,5-6H2,(H2,14,15)

InChI Key

MLFWKKNNDDCFPU-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=CC(=CC(=C1)C(=O)N)OCC#C

Origin of Product

United States

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